Cas no 2228312-83-0 (1-amino-4-fluoro-2-methylbutan-2-ol)
1-amino-4-fluoro-2-methylbutan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1-amino-4-fluoro-2-methylbutan-2-ol
- 2228312-83-0
- EN300-2005389
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- Inchi: 1S/C5H12FNO/c1-5(8,4-7)2-3-6/h8H,2-4,7H2,1H3
- InChI Key: YBDZBSSYPKQEPF-UHFFFAOYSA-N
- SMILES: FCCC(C)(CN)O
Computed Properties
- Exact Mass: 121.090292168g/mol
- Monoisotopic Mass: 121.090292168g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 69.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 46.2Ų
1-amino-4-fluoro-2-methylbutan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2005389-0.05g |
1-amino-4-fluoro-2-methylbutan-2-ol |
2228312-83-0 | 0.05g |
$948.0 | 2023-09-16 | ||
| Enamine | EN300-2005389-0.1g |
1-amino-4-fluoro-2-methylbutan-2-ol |
2228312-83-0 | 0.1g |
$993.0 | 2023-09-16 | ||
| Enamine | EN300-2005389-0.25g |
1-amino-4-fluoro-2-methylbutan-2-ol |
2228312-83-0 | 0.25g |
$1038.0 | 2023-09-16 | ||
| Enamine | EN300-2005389-0.5g |
1-amino-4-fluoro-2-methylbutan-2-ol |
2228312-83-0 | 0.5g |
$1084.0 | 2023-09-16 | ||
| Enamine | EN300-2005389-1.0g |
1-amino-4-fluoro-2-methylbutan-2-ol |
2228312-83-0 | 1g |
$1129.0 | 2023-06-03 | ||
| Enamine | EN300-2005389-2.5g |
1-amino-4-fluoro-2-methylbutan-2-ol |
2228312-83-0 | 2.5g |
$2211.0 | 2023-09-16 | ||
| Enamine | EN300-2005389-5.0g |
1-amino-4-fluoro-2-methylbutan-2-ol |
2228312-83-0 | 5g |
$3273.0 | 2023-06-03 | ||
| Enamine | EN300-2005389-10.0g |
1-amino-4-fluoro-2-methylbutan-2-ol |
2228312-83-0 | 10g |
$4852.0 | 2023-06-03 | ||
| Enamine | EN300-2005389-1g |
1-amino-4-fluoro-2-methylbutan-2-ol |
2228312-83-0 | 1g |
$1129.0 | 2023-09-16 | ||
| Enamine | EN300-2005389-5g |
1-amino-4-fluoro-2-methylbutan-2-ol |
2228312-83-0 | 5g |
$3273.0 | 2023-09-16 |
1-amino-4-fluoro-2-methylbutan-2-ol Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 1-amino-4-fluoro-2-methylbutan-2-ol
Professional Introduction to Compound with CAS No. 2228312-83-0 and Product Name: 1-amino-4-fluoro-2-methylbutan-2-ol
The compound identified by the CAS number 2228312-83-0 and the product name 1-amino-4-fluoro-2-methylbutan-2-ol represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique structural motif that includes both an amino group and a fluorinated side chain, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of a fluorine atom at the fourth carbon position introduces a level of electronic and steric modulation that can be exploited to fine-tune the biological activity of molecules derived from this scaffold.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated compounds in drug design. Fluorine atoms, when incorporated into molecular structures, can enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. The specific arrangement of atoms in 1-amino-4-fluoro-2-methylbutan-2-ol positions it as a versatile building block for synthesizing more complex pharmacophores. The combination of an amino group and a fluorinated alkyl chain suggests potential utility in the development of inhibitors or modulators targeting enzymes or receptors involved in critical biological pathways.
In the context of current research, the synthesis and functionalization of 1-amino-4-fluoro-2-methylbutan-2-ol have been explored for their role in creating novel scaffolds for drug discovery. The amino group provides a site for further derivatization, allowing chemists to introduce additional functional moieties such as carboxylic acids, esters, or amides. These modifications can enhance solubility, improve bioavailability, or increase selectivity for specific biological targets. The fluorine atom, on the other hand, offers a means to fine-tune electronic properties and interactions with biological macromolecules.
One particularly intriguing application of this compound lies in its potential use as an intermediate in the synthesis of fluorinated amino acids. Fluorinated amino acids are increasingly recognized for their role in enhancing the efficacy and stability of peptide-based drugs. By incorporating 1-amino-4-fluoro-2-methylbutan-2-ol into peptide mimetics or peptidomimetics, researchers aim to develop molecules that exhibit improved pharmacological profiles. This approach has been particularly promising in the development of protease inhibitors and other enzyme-targeting agents.
The structural features of 1-amino-4-fluoro-2-methylbutan-2-ol also make it a valuable candidate for exploring new synthetic methodologies. The presence of both an amino group and a fluorinated side chain provides opportunities for diverse chemical transformations, including nucleophilic substitutions, cross-coupling reactions, and cyclizations. These reactions can be harnessed to construct more complex molecular architectures with tailored biological activities. Recent studies have demonstrated that this compound can serve as a precursor for generating novel heterocyclic compounds, which are known to exhibit a wide range of biological functions.
From a computational chemistry perspective, the study of 1-amino-4-fluoro-2-methylbutan-2-ol has provided insights into the influence of fluorine substitution on molecular properties. Quantum mechanical calculations have been employed to analyze the electronic structure and energetics of this compound, revealing how fluorine can modulate reactivity and binding interactions. These computational studies not only aid in understanding the mechanistic aspects but also guide experimental design by predicting optimal reaction conditions and product outcomes.
The pharmaceutical industry has shown particular interest in leveraging fluorine-containing compounds due to their favorable pharmacokinetic profiles. Drugs such as oseltamivir (Tamiflu) and celecoxib (Celebrex) exemplify the success of fluorinated molecules in clinical settings. The structural motif present in 1-amino-4-fluoro-2-methylbutan-2-ol aligns with this trend, making it an attractive candidate for further development into therapeutics targeting various diseases.
In conclusion, 1-amino-4-fluoro-2-methylbutan-2-ol, identified by CAS number 2228312-83-0, represents a promising compound with significant potential in pharmaceutical research and drug development. Its unique structural features—comprising an amino group and a fluorinated side chain—make it a versatile intermediate for synthesizing novel bioactive molecules. Ongoing research continues to explore its applications in medicinal chemistry, synthetic methodologies, and computational modeling, underscoring its importance as a building block for future therapeutic agents.
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